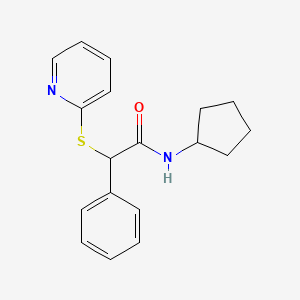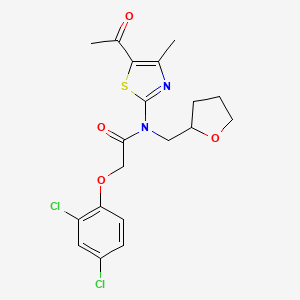![molecular formula C13H13Cl2NO B4794998 2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4794998.png)
2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone
Descripción general
Descripción
2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone, also known as DCM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the GABA(A) receptor, leading to the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit COX-2 activity. Additionally, this compound has been shown to have neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high degree of purity. Additionally, this compound is stable and can be stored for extended periods without degradation. However, this compound has some limitations, including its toxicity and the need for careful handling and adherence to safety protocols.
Direcciones Futuras
There are several future directions for the study of 2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone. One potential area of research is the development of this compound-based fluorescent probes for bioimaging applications. Additionally, further investigation into the potential anticancer and anti-inflammatory properties of this compound may lead to the development of novel therapeutic agents. Finally, the development of safer and more efficient synthesis methods for this compound may increase its accessibility and utility in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of this compound may lead to the development of novel therapeutic agents and diagnostic tools.
Aplicaciones Científicas De Investigación
2-{[(3,4-dichlorophenyl)amino]methylene}cyclohexanone has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, a ligand in coordination chemistry, and a fluorescent probe in bioimaging. Additionally, this compound has been investigated for its potential use as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent.
Propiedades
IUPAC Name |
(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXBZLIHXIQALK-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)Cl)Cl)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794916.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4794932.png)
![2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B4794935.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)
![2-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4794968.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794971.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4794973.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4794975.png)
![N-(3-cyano-2-thienyl)-2-{[5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794993.png)
![1-[3-amino-4-(3-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4795000.png)

![methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4795005.png)